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Oxaziridine, 3-(1-chloro-1-methylethyl)-2-(1,1-dimethylethyl)-
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Overview
Description
Oxaziridine, 3-(1-chloro-1-methylethyl)-2-(1,1-dimethylethyl)- is a heterocyclic organic compound characterized by a three-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxaziridine, 3-(1-chloro-1-methylethyl)-2-(1,1-dimethylethyl)- typically involves the reaction of an appropriate imine with a peracid. The reaction conditions often require a controlled temperature and solvent environment to ensure the formation of the desired oxaziridine ring.
Imine Formation: The initial step involves the formation of an imine from the corresponding amine and aldehyde or ketone.
Oxidation: The imine is then oxidized using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), to form the oxaziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxaziridine, 3-(1-chloro-1-methylethyl)-2-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring an oxygen atom to substrates.
Reduction: Under certain conditions, the oxaziridine ring can be reduced to form amines or other derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA or other peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxaziridine, 3-(1-chloro-1-methylethyl)-2-(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in oxidation reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of oxaziridine, 3-(1-chloro-1-methylethyl)-2-(1,1-dimethylethyl)- involves the transfer of an oxygen atom to substrates in oxidation reactions. The compound’s unique ring structure facilitates this transfer, making it an effective oxidizing agent. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Similar Compounds
- Oxaziridine, 3-(1-chloro-1-methylethyl)-2-(1-methylethyl)-
- Oxaziridine, 3-(1-chloro-1-methylethyl)-2-(1-ethylpropyl)-
- Oxaziridine, 3-(1-chloro-1-methylethyl)-2-(1,1-dimethylpropyl)-
Uniqueness
Oxaziridine, 3-(1-chloro-1-methylethyl)-2-(1,1-dimethylethyl)- is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the 1-chloro-1-methylethyl and 1,1-dimethylethyl groups provides distinct steric and electronic effects, differentiating it from other similar compounds.
Properties
CAS No. |
144395-91-5 |
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Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
2-tert-butyl-3-(2-chloropropan-2-yl)oxaziridine |
InChI |
InChI=1S/C8H16ClNO/c1-7(2,3)10-6(11-10)8(4,5)9/h6H,1-5H3 |
InChI Key |
XKYQWWVYRFMEOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(O1)C(C)(C)Cl |
Origin of Product |
United States |
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